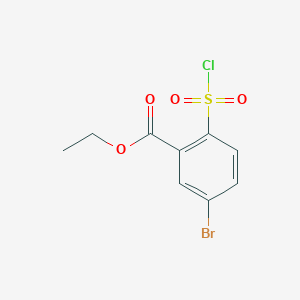

Ethyl 5-bromo-2-(chlorosulfonyl)benzoate

Description

Significance of Aryl Sulfonyl Chlorides as Synthetic Intermediates

Aryl sulfonyl chlorides (RSO₂Cl) are highly reactive and valuable intermediates in organic chemistry. wikipedia.org The sulfonyl chloride group is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to the formation of sulfonamides and sulfonate esters. wikipedia.orgnih.gov

The reaction with amines to form sulfonamides is particularly noteworthy due to the prevalence of the sulfonamide functional group in pharmaceuticals, including antibiotics known as sulfa drugs. nih.gov Similarly, reaction with alcohols yields sulfonate esters. Aryl sulfonyl chlorides are typically prepared through methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov More modern methods include Sandmeyer-type reactions from anilines, which offer milder conditions and broader substrate scope. researchgate.net

The sulfonyl chloride moiety in Ethyl 5-bromo-2-(chlorosulfonyl)benzoate serves as a key reactive handle, allowing for its incorporation into larger, more complex molecular architectures with potential applications in medicinal chemistry and materials science. quora.com

Role of Benzoate (B1203000) Esters as Versatile Organic Scaffolds

Benzoate esters, characterized by the R-CO-O-Ar structure, are a cornerstone of organic synthesis, valued for their stability and diverse applications. nih.govresearchgate.net They are frequently used as protecting groups for alcohols due to their general stability under a range of conditions and the availability of various methods for their introduction and removal. organic-chemistry.org

Beyond their role in protection, benzoate esters are integral components of many biologically active molecules and are widely used in the fragrance and food industries. chemicalbook.comfrontiersin.org For instance, ethyl benzoate itself is used as a flavoring agent and in perfumery. chemicalbook.com The ester functionality can be hydrolyzed to yield the corresponding benzoic acid or can undergo other transformations, making it a versatile scaffold in the synthesis of pharmaceuticals and fine chemicals. nih.govresearchgate.net In this compound, the ethyl benzoate group provides a stable core that can be modified in later synthetic steps or can be a key part of the final target molecule's structure.

Overview of Halogenated Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds, or aryl halides, are indispensable building blocks in modern organic chemistry. researchgate.net The presence of a halogen atom, such as the bromine in this compound, dramatically enhances the synthetic utility of an aromatic ring. numberanalytics.comnumberanalytics.com Aryl halides are key precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. researchgate.netacs.org

These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers and organic semiconductors. researchgate.netnumberanalytics.com The halogen atom can also be converted into other functional groups through nucleophilic aromatic substitution or the formation of organometallic reagents such as Grignard or organolithium reagents. researchgate.netacs.org The strategic placement of a bromine atom on the benzoate ring of the title compound opens up a vast number of possibilities for further functionalization, allowing chemists to construct intricate molecular designs. acs.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1496390-46-5 |

| Molecular Formula | C₉H₈BrClO₄S |

| Molecular Weight | 327.58 g/mol |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl |

Table 1: Physicochemical properties of this compound. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMOXHGHZAQTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for Ethyl 5 Bromo 2 Chlorosulfonyl Benzoate

Precursor Synthesis and Strategic Functionalization

The construction of Ethyl 5-bromo-2-(chlorosulfonyl)benzoate necessitates a carefully planned sequence of reactions to ensure correct regioselectivity. The synthetic strategy typically begins with a substituted benzoic acid or benzoate (B1203000) derivative, upon which the bromine, ethyl ester, and chlorosulfonyl groups are installed. The sequence of these functionalizations is crucial to avoid unwanted side reactions and to leverage the directing effects of the existing substituents on the benzene (B151609) ring.

Introduction of the Bromine Substituent on the Benzoate Ring

The introduction of the bromine atom at the C-5 position is a key step, typically achieved through electrophilic aromatic substitution. A common strategy involves the bromination of a 2-substituted benzoic acid derivative. For instance, starting with 2-chlorobenzoic acid, a monobromination reaction can be performed. google.com The chloro group at the C-2 position is an ortho-, para-director; however, the carboxylic acid is a meta-director. This combination directs the incoming electrophile (Br+) primarily to the position para to the chlorine and meta to the carboxylic acid, which is the desired C-5 position.

A widely used method employs N-bromosuccinimide (NBS) as the brominating agent in a strong acid medium like sulfuric acid. google.com This system provides a controlled source of the bromonium ion. To improve selectivity and minimize the formation of isomers such as 4-bromo-2-chlorobenzoic acid, specific catalysts can be added. google.com Another approach involves the bromination of ethyl 2-aminobenzoate (B8764639) using NBS, where the amino group strongly directs the bromination to the para position before it is later converted into the sulfonyl chloride. epo.org

Table 1: Representative Bromination Reactions for Precursor Synthesis

| Starting Material | Brominating Agent | Solvent/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | N-Bromosuccinimide (NBS) | Sulfuric acid | Selective formation of 5-bromo-2-chlorobenzoic acid | google.com |

| Ethyl 2-aminobenzoate | N-Bromosuccinimide (NBS) | Tetrahydrofuran (B95107) | Yields ethyl 5-bromo-2-aminobenzoate | epo.org |

| 2-Chlorobenzotrichloride | Bromine | Catalyst (e.g., Iron) | Forms 2-chloro-5-bromobenzotrichloride, a precursor to the acid | google.com |

Installation of the Chlorosulfonyl Group

The formation of the sulfonyl chloride is arguably the most critical transformation. Several distinct methodologies exist for this purpose, each with its own set of advantages depending on the available precursors and desired reaction conditions.

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. This reaction typically involves treating the aromatic substrate, such as ethyl 5-bromobenzoate, with an excess of chlorosulfonic acid (ClSO₃H). The reaction is a forceful electrophilic aromatic substitution where the SO₂Cl group is installed onto the ring. The existing substituents guide the position of the incoming chlorosulfonyl group. In the case of ethyl 5-bromobenzoate, the ester group is a meta-director, while the bromine atom is an ortho-, para-director. The ortho position to the ester group (C-2) is activated by the bromine atom, making it the primary site for chlorosulfonation.

The Sandmeyer reaction provides an alternative route, starting from an aromatic amine precursor. nih.gov This method is particularly useful when direct chlorosulfonation is not feasible or gives low yields. The synthesis begins with a precursor like ethyl 5-bromo-2-aminobenzoate. epo.org

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. google.com

Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst. This reaction substitutes the diazonium group with a sulfonyl chloride group. nih.gov

Modern variations of this reaction may use stable SO₂ surrogates to avoid handling gaseous sulfur dioxide. This method offers excellent regiochemical control, as the position of the sulfonyl chloride is predetermined by the location of the initial amino group.

Table 2: Sandmeyer-Type Reaction for Sulfonyl Chloride Synthesis

| Precursor | Diazotization Reagents | Sulfonylation Reagents | Product | Reference |

|---|---|---|---|---|

| Ethyl 5-bromo-2-aminobenzoate | NaNO₂, aq. HCl | SO₂, CuCl | This compound | google.comnih.gov |

Another versatile strategy involves the synthesis of the sulfonyl chloride from a sulfur-containing precursor at a lower oxidation state, such as a thiol, disulfide, or sulfonyl hydrazide. mdpi.comlookchem.com This approach requires an oxidative chlorination step.

From Thiols or Disulfides: An aryl thiol (mercaptan) or disulfide can be converted directly to the corresponding sulfonyl chloride using various oxidative chlorination agents. lookchem.comnih.gov Reagents such as 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have been shown to be effective for this transformation under mild conditions. lookchem.comresearchgate.net Continuous flow protocols using reagents like nitric acid, HCl, and oxygen have also been developed for this purpose. nih.gov

From Sulfonyl Hydrazides: A more recent and milder method involves the conversion of sulfonyl hydrazides into sulfonyl chlorides. mdpi.comnih.gov This transformation can be achieved efficiently by treating the sulfonyl hydrazide precursor with N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) at room temperature. mdpi.compreprints.org This method is valued for its mild conditions, high selectivity, and clean reaction profiles, avoiding the use of harsh and corrosive reagents. mdpi.com

Table 3: Oxidative Chlorination from Sulfur Precursors

| Precursor Type | Example Reagent(s) | General Transformation | Reference |

|---|---|---|---|

| Aryl Thiol/Disulfide | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Ar-SH or Ar-S-S-Ar → Ar-SO₂Cl | lookchem.comresearchgate.net |

| Aryl Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Ar-SO₂NHNH₂ → Ar-SO₂Cl | mdpi.comnih.gov |

Optimized Reaction Conditions and Process Parameters

Optimization of reaction conditions is paramount to ensure high yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are meticulously controlled include solvent choice, temperature, pressure, and the use of catalytic systems.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the synthesis of sulfonyl chlorides, primarily by influencing reaction rates and minimizing undesirable side reactions such as hydrolysis of the chlorosulfonyl group. For the synthesis of aryl sulfonyl chlorides, aprotic solvents are generally preferred to suppress the decomposition of the product.

In the context of chlorosulfonation, solvents must be inert to the highly reactive chlorosulfonating agents. While some syntheses are performed neat, the use of a co-solvent can aid in heat management and improve the handling of the reaction mixture. Studies on the solvolysis of sulfonyl chlorides indicate that the reaction mechanism can be influenced by the solvent's nucleophilicity and ionizing power. nih.govresearchgate.net For instance, in the preparation of related compounds, anhydrous dichloromethane (B109758) or tetrahydrofuran (THF) have been utilized to minimize the hydrolysis of the chlorosulfonyl group. The use of ionic liquids has also been explored in sulfonation reactions, offering advantages such as being non-volatile and allowing for easier product separation. google.com

Table 1: Solvent Effects in the Synthesis of Aryl Sulfonyl Chlorides

| Solvent | Type | Role in Synthesis |

| Dichloromethane | Aprotic | Inert, minimizes hydrolysis of the chlorosulfonyl group. |

| Tetrahydrofuran (THF) | Aprotic | Inert, minimizes hydrolysis of the chlorosulfonyl group. |

| Acetonitrile | Aprotic, Polar | Can be used in photocatalytic synthesis of sulfonyl chlorides. acs.org |

| Ionic Liquids | - | Can act as both solvent and catalyst, non-volatile, allows for easy product separation. google.com |

| Acetic Acid | Protic | Used as a solvent in the preparation of aryl sulfonyl chlorides from diazonium salts. acs.org |

| Water | Protic | Can be used in green synthesis protocols, though it can promote hydrolysis of the sulfonyl chloride. rsc.org |

Temperature and Pressure Optimization

Temperature is a critical parameter in the chlorosulfonation of aromatic compounds. These reactions are often highly exothermic, and precise temperature control is necessary to prevent the formation of side products, such as sulfonic acid derivatives. For the chlorosulfonation of ethyl 4-methylbenzoate, a related compound, the reaction is typically carried out at low temperatures, between 0–5°C, to manage the exothermicity. In industrial settings, maintaining a constant and optimal temperature is crucial for consistent product quality and safety. mdpi.com

Pressure is another parameter that can be optimized, particularly in continuous flow systems. Operating at elevated pressures can allow for the use of solvents above their normal boiling points, potentially increasing reaction rates and throughput. jst.org.in However, for many laboratory-scale batch syntheses of sulfonyl chlorides, the reactions are typically conducted at atmospheric pressure.

Table 2: Temperature and Pressure Considerations in Sulfonyl Chloride Synthesis

| Parameter | Optimized Range/Condition | Rationale |

| Temperature | 0–5°C (for chlorosulfonation) | Controls exothermicity, minimizes side product formation. |

| Pressure | Atmospheric (for batch synthesis) | Standard laboratory condition. |

| Pressure | Elevated (in flow chemistry) | Allows for superheating of solvents, potentially increasing reaction rates. jst.org.in |

Catalyst Systems in Synthetic Transformations

Catalysts can be employed to enhance the rate and selectivity of the reactions involved in the synthesis of this compound. In Friedel-Crafts type reactions, which are analogous to chlorosulfonation in some respects, Lewis acids are commonly used as catalysts.

For the synthesis of aryl sulfonyl chlorides from diazonium salts, a modified Sandmeyer reaction can be utilized, which employs copper salts, such as CuCl or CuCl₂, as catalysts. acs.orgacs.org In some cases, the ionic liquid used as a solvent can also act as a catalyst. google.com For esterification steps that might be part of a multi-step synthesis, catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction.

Table 3: Catalyst Systems in Aryl Sulfonyl Chloride Synthesis

| Catalyst | Reaction Type | Function |

| Copper Salts (CuCl, CuCl₂) | Sandmeyer-type reaction | Catalyzes the conversion of diazonium salts to sulfonyl chlorides. acs.orgacs.org |

| Lewis Acids | Friedel-Crafts acylation | Can be used in related acylation reactions. |

| Pyridine, DMAP | Esterification | Accelerates the esterification process. |

| Ionic Liquids | Sulfonation | Can function as both a solvent and a catalyst. google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. This includes the development of more environmentally benign protocols and the use of technologies like continuous flow chemistry.

Development of Environmentally Benign Protocols

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. Green chemistry approaches seek to replace these with more sustainable alternatives. One such approach is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which is a more environmentally friendly method. organic-chemistry.org Another green method involves the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org

The use of water as a solvent is another key principle of green chemistry. A simple and rapid method for the synthesis of sulfonyl chlorides and bromides from thiols and disulfides has been developed using oxone-KX (where X = Cl or Br) in water. rsc.org These methods avoid the use of hazardous organic solvents and often operate under milder reaction conditions. The development of photocatalytic methods for sulfonyl chloride synthesis also represents a move towards more sustainable chemical production. acs.org

Table 4: Green Chemistry Approaches to Sulfonyl Chloride Synthesis

| Green Reagent/Solvent | Traditional Reagent/Solvent | Environmental Benefit |

| N-Chlorosuccinimide (NCS) organic-chemistry.org | Chlorine gas | Avoids the use of hazardous and difficult-to-handle gas. organic-chemistry.org |

| Bleach (Sodium Hypochlorite) organic-chemistry.org | Harsh oxidizing agents | Readily available and more environmentally benign. organic-chemistry.org |

| Water rsc.org | Organic Solvents | Reduces the use of volatile and often toxic organic compounds. rsc.org |

| Oxone-KX rsc.org | Corrosive reagents | Milder reaction conditions. rsc.org |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. jst.org.innih.gov These benefits are particularly relevant for highly exothermic reactions like chlorosulfonation.

The synthesis of aryl sulfonyl chlorides has been successfully demonstrated in continuous flow reactors. mdpi.comnih.gov For example, a continuous flow process for the preparation of Methyl 2-(chlorosulfonyl)benzoate, a compound structurally similar to the target molecule, has been developed. This process involves the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation. researchgate.net The use of continuous stirred-tank reactors (CSTRs) has been described for the scalable production of aryl sulfonyl chlorides, demonstrating significant improvements in process control and yield. mdpi.comresearchgate.net Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material reacting at any given time. researchgate.netrsc.org

Table 5: Advantages of Continuous Flow Chemistry in Sulfonyl Chloride Synthesis

| Feature | Advantage |

| Improved Heat Transfer | Better control over exothermic reactions, enhancing safety. jst.org.in |

| Enhanced Mass Transfer | Increased reaction rates and efficiency. researchgate.net |

| Scalability | Easier to scale up from laboratory to industrial production. mdpi.comresearchgate.net |

| Safety | Minimizes the handling of hazardous reagents and unstable intermediates. researchgate.netrsc.org |

| Automation | Allows for precise control of reaction parameters and consistent product quality. mdpi.comresearchgate.net |

Purification and Isolation Techniques for Aryl Sulfonyl Chlorides

The isolation and purification of aryl sulfonyl chlorides, including this compound, are critical steps to ensure the removal of impurities such as the corresponding sulfonic acid, inorganic salts, and residual starting materials. The stability of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, dictates the choice of purification methodology. Common techniques employed include precipitation, crystallization, extraction, and chromatography.

Precipitation and Aqueous Workup

A prevalent and effective method for isolating aryl sulfonyl chlorides is direct precipitation from the reaction mixture. This technique is particularly advantageous in aqueous process chemistry. Due to their generally low solubility in water, many aryl sulfonyl chlorides will precipitate as a solid when the reaction mixture is quenched with water. acs.orgresearchgate.net This process effectively separates the product from water-soluble acids and other impurities. acs.org The precipitated solid can then be collected by vacuum filtration and washed with water. acs.org

This method offers several benefits:

Protection from Hydrolysis : The low water solubility of the sulfonyl chloride protects it from significant hydrolysis, allowing for high recovery of the desired product. acs.orgresearchgate.net

High Purity : This technique can yield products of high purity, often exceeding 98% w/w directly after filtration. researchgate.net

Scalability and Safety : Aqueous precipitation is a robust, scalable, and safer alternative to other methods, with significant environmental benefits. acs.orgresearchgate.net

In some cases, the addition of an organic co-solvent during precipitation can be beneficial. For instance, the use of diglyme (B29089) has been shown to lower the freezing point of the precipitate fluid and reduce the amount of water required for isolation by 80%. This can also result in a product with improved physical properties, such as better flowability. mdpi.com

After quenching the reaction in ice water, the resulting slurry is typically filtered, washed, and dried under vacuum at a controlled temperature (e.g., below 35 °C) to prevent thermal decomposition. acs.org

Crystallization and Recrystallization

Crystallization is a fundamental technique for the purification of solid aryl sulfonyl chlorides. The choice of solvent is crucial for effective purification and is determined by the solubility characteristics of the specific compound. An ideal solvent will dissolve the sulfonyl chloride at an elevated temperature but show limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. Impurities should either remain in the solution or be insoluble in the hot solvent.

Common solvents and solvent systems used for the recrystallization of organic compounds, which can be applied to aryl sulfonyl chlorides, are listed below.

Table 1: Common Solvents for Recrystallization

| Solvent/Solvent System | Comments |

|---|---|

| Petroleum Ether | Has been used to recrystallize various benzenesulfonyl chlorides to a constant melting point, which serves as a reliable purity indicator. cdnsciencepub.com |

| n-Hexane / Acetone | A generally effective solvent mixture for compounds with minor impurities. rochester.edu |

| n-Hexane / Ethyl Acetate | A viable mixture, particularly when a significant level of impurities is present. rochester.edu |

| Toluene / Benzene | Aromatic hydrocarbons can be used for recrystallizing solid aryl sulfonyl chlorides. google.com |

| Ethanol (B145695) | A common and general-purpose solvent suitable for compounds with minor impurities. rochester.edu |

In practice, the crude aryl sulfonyl chloride is dissolved in a suitable hot solvent or solvent mixture, filtered if necessary to remove insoluble impurities, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration. google.com For instance, the purification of 5-bromo-2-chloro-ethyl benzoate, a related compound, involves cooling a hexane (B92381) solution for crystallization. google.com

Chromatography

Column chromatography, typically using silica (B1680970) gel, is another method for purifying aryl sulfonyl chlorides. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase. For example, the purification of a reaction mixture to afford 2-(4-(4-((6-chloro-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involved silica gel chromatography after the addition of 6-chloropyridine-3-sulfonyl chloride. researchgate.net

However, chromatography is not universally applicable for all aryl sulfonyl chlorides. Some compounds, particularly those that are electron-deficient, may be unstable and prone to decomposition on the silica gel column. nih.gov In such cases, it may be necessary to convert the crude sulfonyl chloride directly into a more stable derivative, such as a sulfonamide, before purification. nih.gov

Extraction and Washing

Liquid-liquid extraction is frequently employed during the workup procedure to separate the desired sulfonyl chloride from water-soluble byproducts. After quenching the reaction mixture in water, the product can be extracted into a water-immiscible organic solvent like dichloromethane, benzene, or toluene. google.comnih.gov The organic layer containing the product can then be washed with water to further remove any remaining water-soluble materials. google.com Subsequently, the solvent is removed, often under reduced pressure, to yield the crude product, which may then be subjected to further purification by crystallization or distillation. google.comnih.gov

Table 2: Summary of Purification Techniques for Aryl Sulfonyl Chlorides

| Technique | Principle | Advantages | Limitations & Considerations |

|---|---|---|---|

| Precipitation | Low solubility of the product in a quench solvent (e.g., water) causes it to precipitate out of the solution. researchgate.net | Rapid, scalable, protects from hydrolysis, often yields high-purity product. acs.orgresearchgate.net | Product must have very low solubility in the chosen solvent. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. cdnsciencepub.com | Can yield very pure crystalline product; melting point can be used as a purity criterion. cdnsciencepub.com | Requires finding a suitable solvent; potential for product loss in the mother liquor. rochester.edu |

| Chromatography | Differential adsorption of the compound and impurities onto a stationary phase (e.g., silica gel). rsc.org | Effective for separating closely related compounds. | Can cause decomposition of sensitive compounds; may not be suitable for large-scale production. nih.gov |

| Extraction | Partitioning of the compound between two immiscible liquid phases based on solubility. google.com | Good for removing water-soluble impurities and acids. google.com | Requires a suitable water-immiscible solvent; emulsions can sometimes form. |

Chemical Reactivity and Mechanistic Studies of Ethyl 5 Bromo 2 Chlorosulfonyl Benzoate

Reactivity at the Chlorosulfonyl Moiety

The chlorosulfonyl (-SO₂Cl) group is a potent electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles. Furthermore, the sulfur-chlorine bond can undergo homolytic cleavage under specific conditions to generate a sulfonyl radical, opening avenues for radical-mediated transformations.

The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction is fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Ethyl 5-bromo-2-(chlorosulfonyl)benzoate readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct.

The general reaction is as follows: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

| Nitrogen Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted Sulfonamide | Ethyl 5-bromo-2-(N-alkylsulfamoyl)benzoate |

| Secondary Amine (R₂NH) | N,N-disubstituted Sulfonamide | Ethyl 5-bromo-2-(N,N-dialkylsulfamoyl)benzoate |

| Ammonia (NH₃) | Primary Sulfonamide | Ethyl 5-bromo-2-(sulfamoyl)benzoate |

| Amidine | N-Sulfonylamidine | Ethyl 5-bromo-2-(N-sulfonylcarboximidoyl)benzoate |

In the presence of a non-nucleophilic base, this compound reacts with alcohols or phenols to yield sulfonate esters. This reaction, known as sulfonylation, proceeds via a similar nucleophilic substitution mechanism where the oxygen atom of the alcohol or phenol (B47542) attacks the sulfonyl sulfur. Pyridine is often used as both the base and a catalyst in these reactions.

| Oxygen Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Alcohol (R-OH) | Alkyl Sulfonate Ester | Alkyl 5-bromo-2-(ethoxycarbonyl)benzenesulfonate |

| Phenol (Ar-OH) | Aryl Sulfonate Ester | Aryl 5-bromo-2-(ethoxycarbonyl)benzenesulfonate |

Thiols react with sulfonyl chlorides to produce thiosulfonates (also known as thiolsulfonates). The sulfur atom in a thiol is a potent nucleophile and readily attacks the electrophilic center of the chlorosulfonyl group, displacing the chloride ion to form a sulfur-sulfur bond.

| Sulfur Nucleophile | Product Class | General Structure of Product |

|---|---|---|

| Thiol (R-SH) | Thiosulfonate | S-Alkyl 5-bromo-2-(ethoxycarbonyl)benzenethiosulfonate |

The chlorosulfonyl group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. google.com This reaction can occur even with atmospheric moisture, necessitating the use of anhydrous conditions when handling sulfonyl chlorides. The mechanism involves the nucleophilic attack of water on the sulfur atom, followed by the elimination of HCl. Solvolysis can also occur with other nucleophilic solvents, such as alcohols, leading to the formation of sulfonate esters.

Hydrolysis Reaction: C₉H₈BrClO₄S + H₂O → C₉H₉BrO₅S + HCl

Beyond ionic pathways, the chlorosulfonyl group can participate in radical reactions. The S-Cl bond can be cleaved homolytically to generate a sulfonyl radical (RSO₂•). This process is often initiated by light (photolysis) or radical initiators. magtech.com.cn Recent advancements have demonstrated that visible-light photoredox catalysis is a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides. acs.orgnih.gov

Once formed, these highly reactive sulfonyl radicals can engage in a variety of transformations, most notably addition reactions across carbon-carbon double or triple bonds. acs.org For instance, the radical can add to an alkene to form a carbon-centered radical, which can then be trapped or undergo further reactions. nih.gov This provides a powerful method for forming carbon-sulfur bonds and synthesizing complex sulfone-containing molecules. acs.org The photochemistry of related aryl tosylates, which also generate sulfonyl radicals upon irradiation, has been studied in detail, confirming the generation of the 4-methylbenzenesulfonyl radical via laser flash photolysis. rsc.org

| Initiation Method | Reactive Intermediate | Typical Subsequent Reaction |

|---|---|---|

| UV Irradiation (Photolysis) | 5-Bromo-2-(ethoxycarbonyl)benzenesulfonyl radical | Addition to alkenes/alkynes |

| Visible-Light Photoredox Catalysis | 5-Bromo-2-(ethoxycarbonyl)benzenesulfonyl radical | Hydrosulfonylation of alkenes |

| Radical Initiator (e.g., AIBN) | 5-Bromo-2-(ethoxycarbonyl)benzenesulfonyl radical | Atom Transfer Radical Polymerization (ATRP) |

Organometallic-Catalyzed Transformations

Organometallic catalysis provides powerful tools for the functionalization of this compound, enabling the formation of new chemical bonds at specific sites on the molecule. These transformations are pivotal in synthetic chemistry for building molecular complexity.

Cross-Coupling Reactions Involving the Chlorosulfonyl Group

The chlorosulfonyl group (-SO2Cl) of this compound can serve as a versatile coupling handle in various palladium-catalyzed cross-coupling reactions. In many of these transformations, the sulfonyl chloride moiety undergoes desulfonylation, effectively acting as a leaving group similar to a halide. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the aromatic ring. nih.gov

Prominent examples of such reactions include the Suzuki and Stille couplings. In a Suzuki coupling, an organoboron compound, such as a boronic acid, is coupled with the aryl sulfonyl chloride in the presence of a palladium catalyst. researchgate.netuzh.chresearchgate.net The catalytic cycle generally involves the oxidative addition of a palladium(0) species to the carbon-sulfur bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. nih.gov Similarly, Stille coupling utilizes organostannanes as the organometallic partner to form sulfones or biaryl compounds. acs.org

The selectivity and efficiency of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.gov The presence of both a bromo and a chlorosulfonyl group on the same molecule offers the potential for chemoselective couplings, as the relative reactivity of the C-Br and C-SO2Cl bonds can be modulated by the catalytic system employed.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Sulfonyl Chlorides

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl Sulfone or Biaryl |

| Hiyama Coupling | Organosilane | Pd(dba)₂ / PPh₃ | Biaryl |

Deoxygenative Transformations

The sulfur atom in the chlorosulfonyl group of this compound is in a high oxidation state (S VI) and is susceptible to deoxygenative transformations. These reactions involve the removal of oxygen atoms and result in the formation of sulfur-containing functional groups in lower oxidation states.

A significant deoxygenative transformation is the reduction of the aryl sulfonyl chloride to an arylthiol (Ar-SH). This can be accomplished using various reducing agents. Triphenylphosphine (PPh₃), for example, is an effective reagent for the clean and rapid reduction of arylsulfonyl chlorides to their corresponding thiols. researchgate.net This reaction is often chemoselective, tolerating other reducible functional groups that may be present in the molecule, such as halogens or esters. researchgate.net Applying this to this compound would yield ethyl 5-bromo-2-mercaptobenzoate. Other reagents, such as zinc in acidic media or lithium aluminum hydride, can also effect this transformation.

Table 2: Deoxygenative Reduction of an Aryl Sulfonyl Chloride

| Starting Material | Reagent | Product |

|---|---|---|

| Ar-SO₂Cl | PPh₃, then H₂O | Ar-SH |

| Ar-SO₂Cl | Zn / HCl | Ar-SH |

Reactivity at the Ethyl Ester Group

The ethyl ester functional group (-COOEt) is another reactive site in this compound, susceptible to a range of nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol (R'-OH) in the presence of a catalyst. wikipedia.org This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of a strong acid like sulfuric acid, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol.

Base-Catalyzed Transesterification : An alkoxide base (R'O⁻) acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then eliminates an ethoxide ion. masterorganicchemistry.com

To drive the equilibrium toward the product, a large excess of the reactant alcohol is typically used, or the ethanol (B145695) byproduct is continuously removed from the reaction mixture. wikipedia.orgwikipedia.org This process allows for the synthesis of a diverse array of esters from the parent compound. asianpubs.orgresearchgate.net

Table 3: General Conditions for Transesterification

| Catalyst Type | Catalyst Example | Typical Conditions |

|---|---|---|

| Acid | H₂SO₄, TsOH | Excess alcohol (R'-OH), heat |

| Base | NaOR', K₂CO₃ | Excess alcohol (R'-OH), heat |

Ester Hydrolysis and Saponification

Hydrolysis of the ethyl ester group cleaves the ester bond, yielding the corresponding carboxylic acid, 5-bromo-2-(chlorosulfonyl)benzoic acid, and ethanol. This transformation can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is an equilibrium-limited process, essentially the reverse of a Fischer esterification. It requires water and a strong acid catalyst. wikipedia.org

Saponification : Base-mediated hydrolysis, or saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the carbonyl carbon, and the reaction is driven to completion by the formation of a resonance-stabilized carboxylate salt. google.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the carboxylic acid.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The electrophilic carbonyl carbon of the ethyl ester group readily reacts with powerful carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction typically involves a double addition of the organometallic reagent.

The first equivalent of the nucleophile adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. This ketone is generally more reactive than the starting ester and is immediately attacked by a second equivalent of the organometallic reagent. A final aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.

A key consideration for this reaction is the potential for side reactions with the other functional groups. Both the chlorosulfonyl and the bromo groups can react with these highly nucleophilic organometallic reagents. rsc.org Therefore, achieving selectivity may require careful control of the reaction conditions, such as using low temperatures, or employing protecting group strategies.

Table 4: Reaction of Ethyl Ester with Organometallic Reagents

| Reagent | Equivalents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| R-MgX | 2 | Ketone | Tertiary Alcohol (R₂C(OH)Ar) |

Reactivity at the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a key site for carbon-carbon bond formation and substitution reactions. Its reactivity is significantly influenced by the electronic effects of the other substituents on the ring.

The carbon-bromine bond in aryl bromides is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.org These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. bris.ac.uk this compound, as an aryl bromide, is a suitable substrate for several such transformations.

Suzuki Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov For this compound, a Suzuki reaction would involve its coupling with a suitable boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The selection of the catalyst, such as those containing phosphine (B1218219) ligands like Pd(dppf)Cl₂, is crucial for achieving high yields. nih.govresearchgate.net

Sonogashira Reaction: The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the position of the bromine atom.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction offers a method to introduce vinyl groups onto the aromatic ring of the title compound, with a notable feature being its excellent trans selectivity. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions involving aryl bromides.

| Reaction | Coupling Partner | Typical Palladium Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME, Dioxane/H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Et₃N, piperidine | THF, DMF |

| Heck | CH₂=CHR' | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Aryl halides are typically unreactive towards nucleophiles, but the reaction can proceed if the ring is activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In this compound, the chlorosulfonyl group is in the ortho position and the ethyl carboxylate group is in the meta position relative to the bromine atom. The strong electron-withdrawing nature of the sulfonyl chloride group, in particular, activates the ring towards nucleophilic attack. youtube.com The most common mechanism for activated aryl halides is the addition-elimination pathway. youtube.com This process involves two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing sulfonyl group, which stabilizes it. youtube.com

Elimination: The leaving group (bromide ion) is expelled from the intermediate, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com

An alternative, though less common for this substitution pattern, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com This pathway typically requires a very strong base. libretexts.org

Interplay of Functional Groups in Overall Reactivity

The reactivity of this compound is a product of the interplay between its three functional groups: the bromo substituent, the ethyl benzoate (B1203000) group, and the chlorosulfonyl group. The sulfonyl chloride and ester functionalities are strong electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution at the bromine-bearing carbon. libretexts.orgyoutube.com This activation occurs because these groups can stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination SNAr mechanism. youtube.com

In the context of palladium-catalyzed cross-coupling, the electronic properties of these groups also influence the oxidative addition step of the catalytic cycle. The reactivity of the C-Br bond can be modulated by these substituents, affecting reaction rates and yields. Simultaneously, both the sulfonyl chloride and the ester groups are potential sites for nucleophilic attack themselves, creating a complex reactivity profile where reaction conditions must be carefully selected to achieve chemoselectivity for the desired transformation at the bromine site.

Concerted and Stepwise Reaction Mechanisms

Nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonyl chloride group is a key reaction of this functional group. This transformation can proceed through two primary mechanistic routes: a concerted, single-step process or a stepwise pathway involving a distinct intermediate. psiberg.com The choice between these pathways depends on factors such as the nature of the nucleophile, the substrate, and the solvent. mdpi.com

A concerted mechanism for nucleophilic substitution at the sulfonyl sulfur is analogous to the classic Sₙ2 reaction at a carbon center. nih.govquora.com This pathway involves a single step where the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single trigonal bipyramidal transition state without the formation of any intermediates. mdpi.comresearchgate.netnih.gov Theoretical and experimental studies on arenesulfonyl chlorides, such as the chloride-chloride exchange reaction, have provided evidence that this synchronous Sₙ2 mechanism is operative under certain conditions. mdpi.comresearchgate.netnih.govdntb.gov.ua This pathway typically results in an inversion of configuration at the sulfur center.

The stepwise pathway for nucleophilic substitution at a sulfonyl group is known as the addition-elimination mechanism. mdpi.com This mechanism involves two distinct steps:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.commdpi.com

Elimination: This intermediate then collapses by ejecting the leaving group (chloride), reforming the sulfur-oxygen double bond and yielding the final substitution product.

This stepwise process is distinct from the concerted Sₙ2 mechanism because it involves a true reaction intermediate rather than just a transition state. psiberg.com Studies have shown that the specific mechanism can vary; for instance, fluoride (B91410) exchange in sulfonyl fluorides tends to proceed via an addition-elimination mechanism, whereas chloride exchange in sulfonyl chlorides can follow a concerted Sₙ2 path. mdpi.comresearchgate.netnih.gov

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in nucleophilic substitution reactions are intricately governed by the interplay of steric and electronic effects exerted by its substituents. The aromatic ring is substituted with a chlorosulfonyl group, a bromine atom, and an ethyl benzoate group. The relative positions of these functional groups are critical in determining the electrophilicity of the sulfonyl sulfur atom and the accessibility of this reaction center to incoming nucleophiles.

Electronic Effects:

The electronic landscape of the benzene (B151609) ring in this compound is significantly influenced by the inductive and resonance effects of its substituents. Both the bromine atom and the ethyl benzoate group are electron-withdrawing, which in turn enhances the electrophilicity of the sulfonyl group.

The effect of substituents on the reactivity of arenesulfonyl chlorides can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, the ρ value is typically positive, signifying that electron-withdrawing substituents increase the reaction rate by stabilizing the developing negative charge in the transition state. A study on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides reported a Hammett ρ-value of +2.02. beilstein-journals.org This substantial positive value underscores the high sensitivity of the reaction to the electronic nature of the substituents.

The substituents in this compound are the bromine atom at the 5-position (para to the chlorosulfonyl group) and the ethyl benzoate group at the 2-position (ortho to the chlorosulfonyl group).

Bromo Group (para): The bromine atom is an electron-withdrawing group primarily through its inductive effect (-I), while it exhibits a weaker electron-donating resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect. The Hammett constant (σₚ) for a para-bromo substituent is +0.23, indicating its net electron-withdrawing character. libretexts.org This will increase the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack.

Ethyl Benzoate Group (ortho): The ethyl benzoate group is strongly electron-withdrawing due to both the inductive and resonance effects of the ester functionality. While Hammett constants are not typically applied to ortho substituents due to the inclusion of steric effects, the electronic influence is expected to be significant. beilstein-journals.orgresearchgate.net The carbonyl group of the ester withdraws electron density from the aromatic ring, thereby increasing the electrophilicity of the sulfonyl sulfur.

The cumulative electronic effect of both the bromo and the ethyl benzoate substituents is a significant enhancement of the reactivity of the chlorosulfonyl group towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

Interactive Data Table: Hammett Constants for Relevant Substituents

| Substituent | Position | Hammett Constant (σ) | Effect on Reactivity |

| -Br | para | +0.23 | Accelerating |

| -NO₂ | para | +0.78 | Strongly Accelerating |

| -CH₃ | para | -0.17 | Retarding |

| -OCH₃ | para | -0.27 | Strongly Retarding |

This table illustrates the expected electronic influence of various substituents on the reactivity of the sulfonyl chloride group. The positive σ value for the bromo substituent places it in the category of reactivity-enhancing groups.

Steric Effects:

The ethyl benzoate group at the ortho position to the chlorosulfonyl group introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate. In a typical Sₙ2 reaction, steric hindrance is a major factor, and bulky ortho substituents are generally expected to decrease the reaction rate.

However, studies on the reactivity of ortho-alkyl substituted arenesulfonyl chlorides have revealed a phenomenon known as the "positive ortho-effect," where ortho-alkyl groups can actually accelerate the rate of nucleophilic substitution. researchgate.net This counterintuitive effect is attributed to the relief of steric strain in the transition state. The ground state of a sterically crowded ortho-substituted arenesulfonyl chloride is destabilized. As the reaction proceeds towards a trigonal bipyramidal transition state, the bond angles change, which can alleviate the steric compression present in the starting material, thus lowering the activation energy. researchgate.net

It is plausible that the ortho-ethyl benzoate group in this compound could exhibit a similar "positive ortho-effect." The bulky ester group would certainly create steric congestion in the ground state. If the formation of the transition state leads to a reduction of this steric strain, an enhancement in reactivity could be observed. However, the electronic and steric properties of an ethyl benzoate group are different from those of an alkyl group, and without specific kinetic data for this compound, the net effect of the ortho-substituent remains a subject of detailed investigation.

Selectivity:

The combination of electronic activation and potential steric effects also influences the selectivity of the reactions of this compound. When reacting with nucleophiles that have multiple reactive sites, the steric hindrance around the sulfonyl group might lead to a preference for attack at a less hindered site, if available.

Furthermore, in reactions with primary and secondary amines to form sulfonamides, the nature of the amine itself plays a crucial role. Sterically hindered amines will react more slowly, and in competitive reactions, the sulfonyl chloride will show a preference for less sterically demanding amines. The electronic nature of the amine is also a key factor, with more nucleophilic amines reacting at a faster rate.

Computational and Theoretical Chemistry Studies on Ethyl 5 Bromo 2 Chlorosulfonyl Benzoate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for investigating the molecular properties of compounds like Ethyl 5-bromo-2-(chlorosulfonyl)benzoate. These methods offer insights into molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) has become a primary method for the structural and energetic analysis of organic molecules due to its balance of accuracy and computational efficiency. espublisher.com For a molecule like this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or larger, can be employed to determine its optimal three-dimensional geometry. mdpi.com

These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the orientation of the ethoxycarbonyl and chlorosulfonyl groups relative to the benzene (B151609) ring is crucial for understanding its reactivity and intermolecular interactions. DFT is also used to calculate thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule, which are fundamental to predicting its stability and the energetics of reactions it might undergo.

Table 1: Representative Geometric Parameters Predicted by DFT for a Substituted Benzene Ring

| Parameter | Typical Predicted Value |

|---|---|

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-S bond length | 1.77 - 1.79 Å |

| S=O bond length | 1.43 - 1.45 Å |

| S-Cl bond length | 2.06 - 2.08 Å |

| C-Br bond length | 1.89 - 1.91 Å |

| C-C=O bond angle | 123° - 125° |

| O=S=O bond angle | 120° - 122° |

Note: These are typical values for similar functional groups and may vary for the specific molecule.

Beyond DFT, other quantum chemical methods can provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. libretexts.org While computationally more demanding than DFT, they can offer benchmark data for structural and energetic properties. libretexts.org

Semi-empirical methods, such as AM1 or PM3, utilize parameters derived from experimental data to simplify calculations. ekb.eg Although generally less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary analyses of large molecules or for screening reaction pathways. libretexts.orgekb.eg These methods can provide initial geometries for more accurate optimization and offer qualitative insights into the electronic properties of this compound. ekb.eg

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the reaction pathways of molecules like this compound, particularly for nucleophilic substitution reactions at the sulfonyl chloride group.

By systematically varying the coordinates of the reacting species, a potential energy surface (PES) can be mapped. This surface illustrates the energy of the system as a function of the geometry of the reactants, transition states, intermediates, and products. For the reaction of this compound with a nucleophile, the PES would reveal the energy barriers (activation energies) for different possible mechanisms, such as addition-elimination or concerted pathways. This mapping helps in identifying the most favorable reaction route.

Once a transition state structure has been located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway. For this compound, IRC analysis of its reaction with an amine, for example, would trace the formation of the new S-N bond and the cleavage of the S-Cl bond.

Electronic Structure and Bonding Analysis of the Sulfonyl Group

The electronic properties of the sulfonyl group are central to the reactivity of this compound. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom.

Computational methods can quantify this electrophilicity through various means. Analysis of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the regions most susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized on the sulfonyl group, specifically on the sulfur atom.

Natural Bond Orbital (NBO) analysis can provide further insights into the bonding and charge distribution. It can quantify the partial atomic charges, revealing a significant positive charge on the sulfur atom. NBO can also describe the nature of the S=O and S-Cl bonds in terms of hybrid orbitals and electron delocalization.

Table 2: Illustrative Partial Atomic Charges from NBO Analysis

| Atom | Typical Calculated Charge (a.u.) |

|---|---|

| S (in SO2Cl) | +1.2 to +1.5 |

| O (in SO2Cl) | -0.6 to -0.8 |

| Cl (in SO2Cl) | -0.1 to -0.3 |

| C (aromatic, bonded to S) | +0.2 to +0.4 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different orbitals. For a molecule like this compound, an NBO analysis would provide valuable insights into its electronic structure, bonding, and the stabilizing effects of electron delocalization.

The analysis would likely reveal strong polarization of the S-O and S-Cl bonds in the chlorosulfonyl group due to the high electronegativity of oxygen and chlorine atoms. This would result in a significant positive charge on the sulfur atom, making it a primary electrophilic center. The aromatic ring, substituted with a bromine atom and an ethyl benzoate (B1203000) group, would exhibit a complex interplay of electronic effects. The bromine atom, being electronegative, would withdraw electron density from the ring through the sigma bond (inductive effect), but its lone pairs could also participate in resonance, donating electron density back to the pi-system. The ethyl benzoate group is an electron-withdrawing group through resonance.

NBO analysis would quantify these interactions by examining the occupancies of the natural bond orbitals and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. These donor-acceptor interactions are key to understanding the molecule's stability and reactivity.

Table 1: Postulated Major Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Postulated Stabilizing Effect |

| Lone Pair of O in S=O | σ* (S-Cl) | n -> σ | Weakens the S-Cl bond |

| Lone Pair of Br | π (Aromatic Ring) | n -> π | Contributes to resonance stabilization |

| π (Aromatic Ring) | σ (S-Cl) | π -> σ | Influences the reactivity of the sulfonyl chloride |

| σ (C-H) of Ethyl Group | π (C=O of Ester) | σ -> π* | Hyperconjugative stabilization of the ester group |

This table is illustrative and based on general principles of NBO analysis for similar aromatic compounds.

Role of d-Orbitals and Hyperconjugation

The involvement of sulfur's d-orbitals in bonding within the sulfonyl group has been a topic of discussion. While older theories emphasized the role of d-p π-bonding to explain the geometry and reactivity of such compounds, modern computational studies, including NBO analysis, often suggest that the participation of d-orbitals is minimal. Instead, the bonding is better described by a combination of polar covalent bonds and hyperconjugative interactions.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in the stability and electronic structure of aromatic sulfonyl compounds. numberanalytics.com In this compound, hyperconjugative interactions can occur between the aromatic pi-system and the S-Cl σ* antibonding orbital. nih.govbibbase.org This interaction, often referred to as σ-π conjugation, involves the delocalization of electron density from the filled pi-orbitals of the benzene ring to the empty σ* orbital of the S-Cl bond. numberanalytics.comwikipedia.org This delocalization can lead to a weakening and elongation of the S-Cl bond, potentially influencing its reactivity towards nucleophiles. nih.gov

Furthermore, the presence of an aryl group attached to the sulfonyl moiety has a notable impact on the electronic structure. nih.gov Studies on organic sulfonyl chlorides have shown that the mixing of the aryl π* manifold with the S-Cl σ* orbital is a key feature. bibbase.org This mixing is most pronounced in sulfonyl chlorides and is described as excited-state hyperconjugation of the aryl π system into the S-Cl σ* orbital. bibbase.org The magnitude of this effect can be estimated from spectroscopic data and provides insight into the photoreactivity of the S-Cl bond. nih.gov The substituents on the aromatic ring, namely the bromo and ethyl benzoate groups, would modulate the extent of this hyperconjugation by altering the electron density of the aromatic ring. numberanalytics.com

Solvent Effects in Theoretical Models

Theoretical and computational models that account for the effect of the solvent are crucial for accurately predicting the behavior of molecules in solution. For this compound, solvent effects would significantly influence its conformational preferences, electronic properties, and reactivity. Solvolysis of sulfonyl chlorides, for instance, is highly dependent on the solvent's properties. mdpi.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effects of a solvent. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be predicted to stabilize charge-separated states. This would be particularly relevant for reactions involving the cleavage of the S-Cl bond, which can proceed through a transition state with significant charge separation. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, these models can be important for understanding reactions where the solvent acts not just as a dielectric medium but also as a direct participant. The reactivity of sulfonyl chlorides can be influenced by the nucleophilicity of the solvent, with more nucleophilic solvents potentially favoring a bimolecular substitution mechanism. mdpi.com

Table 2: Predicted Influence of Solvent Polarity on Theoretical Parameters of this compound

| Theoretical Parameter | Effect of Increasing Solvent Polarity | Rationale |

| Dipole Moment | Increase | Stabilization of the ground state electronic distribution. |

| S-Cl Bond Length | Potential Increase | Stabilization of charge separation, weakening the bond. |

| Energy of LUMO | Decrease | Stabilization of the unoccupied orbitals. |

| Reaction Barrier for Nucleophilic Attack | Decrease | Stabilization of a polar transition state. |

This table presents expected trends based on general principles of computational chemistry and studies on related sulfonyl chlorides.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules in novel chemical transformations. nih.govchemrxiv.org For this compound, these methods can be used to identify the most likely sites for nucleophilic or electrophilic attack and to rationalize the outcome of reactions.

The primary electrophilic center in the molecule is the sulfur atom of the chlorosulfonyl group, due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Therefore, it is expected to be highly reactive towards nucleophiles. magtech.com.cn Computational methods such as Density Functional Theory (DFT) can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO is likely to be localized on the sulfonyl chloride group, indicating that this is the site of nucleophilic attack.

Furthermore, the aromatic ring, while deactivated by the electron-withdrawing sulfonyl chloride and ethyl benzoate groups, can still undergo electrophilic aromatic substitution. Computational models can predict the regioselectivity of such reactions by calculating the distribution of electrostatic potential or by modeling the stability of the intermediate sigma complexes (Wheland intermediates). nih.gov The directing effects of the existing substituents (ortho, para-directing for the bromo group, and meta-directing for the sulfonyl and ester groups) would create a complex pattern of reactivity that computational analysis could help to unravel.

The prediction of reactivity can also be aided by calculating various reactivity descriptors derived from DFT, such as Fukui functions, which indicate the propensity of each atom in the molecule to accept or donate electrons. nih.gov These calculations can guide the design of new synthetic routes involving this compound by providing a rational basis for predicting the outcome of untried reactions.

Synthetic Utility and Derivatization Strategies of Ethyl 5 Bromo 2 Chlorosulfonyl Benzoate

Building Block for Sulfonamide Derivatives

The chlorosulfonyl group of ethyl 5-bromo-2-(chlorosulfonyl)benzoate is a potent electrophile, rendering it highly susceptible to nucleophilic attack by primary and secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct, is the most common method for synthesizing sulfonamides. The resulting sulfonamide derivatives are a cornerstone of medicinal chemistry.

The general reaction proceeds as follows:

Reactants: this compound and a primary or secondary amine (R¹R²NH).

Solvent: An inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Base: Pyridine or triethylamine.

Product: Ethyl 5-bromo-2-(N,N-disubstituted-sulfamoyl)benzoate.

This straightforward and efficient transformation allows for the introduction of a vast array of substituents (R¹ and R²) depending on the choice of amine, thereby enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. Sulfonamides are a critical pharmacophore found in numerous therapeutic agents, including antibacterial, antiviral, and anticancer drugs.

Table 1: Examples of Amines for Sulfonamide Synthesis

| Amine Reactant | Resulting Sulfonamide Substituent | Potential Application Class |

|---|---|---|

| Ammonia | Primary Sulfonamide (-SO₂NH₂) | Diuretics, Anticonvulsants |

| Aniline | N-phenylsulfonamide | Antibacterial agents |

| Benzylamine | N-benzylsulfonamide | Protease inhibitors |

Precursor for Sulfonate Esters and Sulfonic Acids

The reactivity of the sulfonyl chloride group extends to reactions with alcohols and phenols, yielding sulfonate esters. This transformation is analogous to sulfonamide formation, typically requiring a base to facilitate the reaction. The resulting sulfonate esters can be stable compounds themselves or serve as intermediates in further synthetic steps, for instance, as leaving groups in nucleophilic substitution reactions.

Furthermore, the chlorosulfonyl group can be readily hydrolyzed to the corresponding sulfonic acid (-SO₃H). This reaction is typically achieved by treating the compound with water, often under mild heating. The resulting sulfonic acid is a strong acid and introduces a highly polar, water-soluble group into the molecule. This property can be leveraged to modify the physicochemical properties of a target molecule or to employ the sulfonic acid group as a protecting or directing group in subsequent transformations. For example, sulfonic acid groups can be used to direct metallation or electrophilic substitution reactions and can often be removed later in the synthetic sequence (desulfonation) by heating in aqueous acid mdpi.com.

Applications in the Synthesis of Thioesters and Sulfones

While less common than sulfonamide formation, the chlorosulfonyl group can be utilized to synthesize other sulfur-containing functional groups.

Thiosulfonate Esters: Reaction of this compound with a thiol (R-SH) in the presence of a base can lead to the formation of a thiosulfonate ester (-SO₂-SR). This reaction provides a route to compounds with a direct sulfur-sulfur bond.

Sulfones: The synthesis of sulfones from sulfonyl chlorides can be achieved via two primary routes:

Friedel-Crafts Sulfonylation: The sulfonyl chloride can react with an electron-rich aromatic compound (e.g., benzene (B151609), toluene) in the presence of a Lewis acid catalyst (like AlCl₃) to form a diaryl sulfone. This reaction attaches a new aromatic ring to the sulfur atom.

Reaction with Organometallic Reagents: Treatment of the sulfonyl chloride with organometallic reagents such as Grignard reagents (R-MgBr) or organocuprates can also yield sulfones by forming a new carbon-sulfur bond.

These methods expand the synthetic utility of this compound, allowing for the creation of sulfone-containing molecules, which are of interest in materials science and medicinal chemistry.

Integration into Heterocyclic Ring Systems

The functional groups present in this compound make it a suitable precursor for the construction of various fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Benzothiazines are an important class of heterocyclic compounds. The synthesis of 1,2-benzothiazine derivatives has been reported starting from analogous sulfonyl chlorides like methyl-2-(chlorosulfonyl)benzoate nih.gov. A common strategy involves the reaction of the sulfonyl chloride with an amine that possesses a nucleophilic position capable of intramolecular cyclization.

For example, a related compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, has been identified as a key intermediate in the synthesis of a benzothiazine derivative nih.govnih.gov. The synthesis involves an initial sulfonylation of an aminobenzoate, followed by N-alkylation and subsequent intramolecular cyclization to form the benzothiazine ring system. This highlights the role of substituted 2-(chlorosulfonyl)benzoates as crucial building blocks for this class of heterocycles.

While direct, widely-reported applications of this compound in the synthesis of oxazole (B20620) and triazole rings are not prevalent, its functional groups offer potential synthetic routes.

Oxazole Derivatives: The ethyl ester functionality could be hydrolyzed to the corresponding carboxylic acid. This acid could then be coupled with an α-amino ketone, followed by cyclodehydration (a variation of the Robinson-Gabriel synthesis) to form a substituted oxazole ring.

Triazole Derivatives: The bromo-substituent on the aromatic ring could be converted to an azide group via nucleophilic aromatic substitution or a copper-catalyzed reaction. The resulting azide is a key precursor for the formation of 1,2,3-triazoles through cycloaddition reactions with alkynes (e.g., the Huisgen cycloaddition).

These proposed pathways illustrate the latent potential of this building block for accessing diverse heterocyclic scaffolds, even if specific examples are not yet extensively documented.

Role in Constructing Complex Organic Molecules

This compound serves as a strategic starting material for molecules where the substituted benzoic acid core is required. The three distinct functional handles allow for sequential and regioselective modifications. For instance, the sulfonyl chloride can be reacted first, followed by Suzuki or Stille coupling at the bromide position, and finally, modification of the ester group (e.g., hydrolysis and amide coupling). This controlled, stepwise derivatization is crucial in the construction of complex organic molecules, including active pharmaceutical ingredients. The precursor to a related compound, 5-bromo-2-chlorobenzoic acid, is noted as an important starting material for the synthesis of antidiabetic drugs, underscoring the value of this substitution pattern in complex molecule synthesis google.comwipo.int.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Triethylamine |

| Dichloromethane |

| Tetrahydrofuran |

| Aniline |

| Benzylamine |

| Piperidine |

| Methyl-2-(chlorosulfonyl)benzoate |

| Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate |

Strategies for Introducing Structural Diversity and Functional Groups of this compound

The synthetic utility of this compound lies in its bifunctional nature, possessing two key reactive sites: the chlorosulfonyl group and the bromo substituent. These functionalities allow for sequential or orthogonal derivatization, providing a powerful platform for the introduction of a wide array of structural motifs and functional groups. This enables the generation of diverse molecular libraries for various research applications, including drug discovery and materials science.

The primary strategies for derivatization revolve around nucleophilic substitution at the sulfonyl chloride and palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.

Derivatization via the Chlorosulfonyl Group

The highly electrophilic nature of the sulfonyl chloride moiety makes it susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone for introducing diversity at the 2-position of the benzoate (B1203000) ring.

The most prevalent derivatization strategy for the chlorosulfonyl group is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically robust and high-yielding, proceeding under mild conditions. A wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a diverse library of sulfonamide derivatives. The general reaction involves the treatment of this compound with the desired amine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.